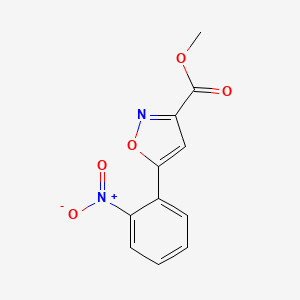

Methyl 5-(2-Nitrophenyl)isoxazole-3-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 5-(2-nitrophenyl)-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O5/c1-17-11(14)8-6-10(18-12-8)7-4-2-3-5-9(7)13(15)16/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVHNLFNZDOHJQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NOC(=C1)C2=CC=CC=C2[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301184793 | |

| Record name | 3-Isoxazolecarboxylic acid, 5-(2-nitrophenyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301184793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1375064-51-9 | |

| Record name | 3-Isoxazolecarboxylic acid, 5-(2-nitrophenyl)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1375064-51-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Isoxazolecarboxylic acid, 5-(2-nitrophenyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301184793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis and characterization of Methyl 5-(2-Nitrophenyl)isoxazole-3-carboxylate

An In-Depth Technical Guide to the Synthesis and Characterization of Methyl 5-(2-Nitrophenyl)isoxazole-3-carboxylate

Introduction

The isoxazole ring system is a prominent scaffold in medicinal chemistry, materials science, and agrochemical research due to its versatile biological activities, which include antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[1][2] The structural diversity and synthetic accessibility of isoxazole derivatives make them valuable building blocks in drug discovery and development. This guide provides a comprehensive, in-depth technical overview of a robust synthetic route to this compound, a specific derivative with potential applications as an intermediate in the synthesis of more complex pharmacologically active molecules.

This document serves as a practical resource for researchers and drug development professionals, offering not only step-by-step protocols but also the underlying mechanistic principles and rationale behind the experimental choices. We will delve into the preferred synthetic strategy—the 1,3-dipolar cycloaddition—and detail the comprehensive characterization required to confirm the structure and purity of the target compound.

Part 1: Synthetic Strategy and Mechanistic Insights

The most efficient and widely adopted method for constructing the 3,5-disubstituted isoxazole core is the [3+2] cycloaddition reaction, also known as the Huisgen 1,3-dipolar cycloaddition.[3][4][5] This reaction involves the concertedly regioselective addition of a nitrile oxide (the 1,3-dipole) to an alkyne (the dipolarophile).

Our retrosynthetic analysis for this compound identifies two key precursors:

-

2-Nitrobenzonitrile Oxide , generated in situ from 2-Nitrobenzaldehyde Oxime.

-

Methyl Propiolate , which serves as the alkyne component.

The overall synthetic transformation is depicted below.

Figure 1: Overall synthetic scheme for this compound.

Mechanism of Nitrile Oxide Formation and Cycloaddition

The reaction proceeds via a one-pot, two-step sequence. First, the 2-Nitrobenzaldehyde Oxime is converted to the corresponding hydroximoyl chloride using an electrophilic chlorinating agent like N-chlorosuccinimide (NCS). Subsequent elimination of HCl, facilitated by a non-nucleophilic base such as triethylamine (TEA), generates the highly reactive 2-nitrobenzonitrile oxide intermediate in situ.[6]

This transient nitrile oxide is immediately trapped by the dipolarophile, methyl propiolate. The cycloaddition is regioselective, a phenomenon explained by Frontier Molecular Orbital (FMO) theory. The reaction proceeds under the control of the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. For this specific system (an electron-deficient nitrile oxide and an electron-deficient alkyne), the reaction is primarily LUMO(dipole)-HOMO(dipolarophile) controlled, leading specifically to the 3,5-disubstituted isoxazole regioisomer.[4][7][8]

Part 2: Detailed Experimental Protocols

Disclaimer: All laboratory work should be conducted in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 2.1: Synthesis of 2-Nitrobenzaldehyde Oxime (Precursor)

This protocol outlines the conversion of 2-nitrobenzaldehyde to its corresponding oxime, a stable precursor for the nitrile oxide.[9]

Materials:

| Reagent | M.W. ( g/mol ) | Quantity | Moles |

|---|---|---|---|

| 2-Nitrobenzaldehyde | 151.12 | 5.00 g | 33.1 mmol |

| Hydroxylamine HCl | 69.49 | 2.54 g | 36.5 mmol |

| Pyridine | 79.10 | 3.0 mL | 37.1 mmol |

| Ethanol (95%) | - | 40 mL | - |

| Deionized Water | - | - | - |

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-nitrobenzaldehyde (5.00 g, 33.1 mmol) and ethanol (40 mL). Stir until the aldehyde is fully dissolved.

-

Add hydroxylamine hydrochloride (2.54 g, 36.5 mmol) to the solution.

-

Slowly add pyridine (3.0 mL, 37.1 mmol) dropwise over 5 minutes. The addition is mildly exothermic.

-

Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80-85°C) for 1 hour.

-

Monitor the reaction by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system until the starting aldehyde spot has disappeared.

-

After completion, cool the reaction mixture to room temperature and then pour it into 150 mL of ice-cold deionized water with stirring.

-

A pale-yellow precipitate will form. Continue stirring for 15 minutes in the ice bath to ensure complete precipitation.

-

Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with three portions of cold deionized water (3 x 30 mL).

-

Dry the product under vacuum to yield 2-nitrobenzaldehyde oxime as a pale-yellow solid. The typical yield is 90-95%. The product can be used in the next step without further purification.

Protocol 2.2: Synthesis of this compound

This protocol details the one-pot, in situ generation of the nitrile oxide and its subsequent 1,3-dipolar cycloaddition.[10][11]

Materials:

| Reagent | M.W. ( g/mol ) | Quantity | Moles |

|---|---|---|---|

| 2-Nitrobenzaldehyde Oxime | 166.14 | 4.00 g | 24.1 mmol |

| Methyl Propiolate | 84.07 | 2.23 g (2.3 mL) | 26.5 mmol |

| N-Chlorosuccinimide (NCS) | 133.53 | 3.38 g | 25.3 mmol |

| Triethylamine (TEA) | 101.19 | 3.7 mL | 26.5 mmol |

| Dichloromethane (DCM) | - | 80 mL | - |

Procedure:

-

In a 250 mL round-bottom flask, dissolve 2-nitrobenzaldehyde oxime (4.00 g, 24.1 mmol) and methyl propiolate (2.3 mL, 26.5 mmol) in dichloromethane (80 mL).

-

Add N-chlorosuccinimide (3.38 g, 25.3 mmol) to the solution in one portion. Stir the resulting suspension at room temperature.

-

Slowly add triethylamine (3.7 mL, 26.5 mmol) dropwise to the suspension over 20 minutes using a dropping funnel. The reaction is exothermic, and the color may change to a deeper yellow or orange.

-

After the addition is complete, stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction by TLC (3:1 Hexane:Ethyl Acetate). The appearance of a new, higher Rf spot indicates product formation.

-

Upon completion, filter the reaction mixture to remove the succinimide byproduct.

-

Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl (2 x 40 mL), saturated NaHCO₃ solution (2 x 40 mL), and brine (1 x 40 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude solid should be purified by column chromatography on silica gel (eluting with a gradient of 10% to 25% ethyl acetate in hexane) to afford the pure product.

-

Combine the pure fractions and remove the solvent to yield this compound as a white to off-white solid.

Part 3: Comprehensive Characterization

A systematic characterization workflow is essential to confirm the identity, structure, and purity of the synthesized compound.

Figure 2: Workflow for the characterization of the synthesized product.

Spectroscopic Analysis

¹H NMR Spectroscopy (400 MHz, CDCl₃): The proton NMR spectrum is the most powerful tool for confirming the regiochemistry of the cycloaddition. The presence of a singlet for the isoxazole C4-proton is definitive.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~ 8.15 | d | 1H | Ar-H (H6') |

| ~ 7.80 | m | 2H | Ar-H (H3', H5') |

| ~ 7.70 | m | 1H | Ar-H (H4') |

| ~ 7.30 | s | 1H | Isoxazole C4-H[2][12] |

| ~ 4.00 | s | 3H | -OCH₃ |

¹³C NMR Spectroscopy (100 MHz, CDCl₃): The carbon spectrum complements the proton data, confirming the carbon skeleton.

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~ 170.5 | Isoxazole C5 |

| ~ 160.0 | Ester C=O |

| ~ 158.5 | Isoxazole C3 |

| ~ 149.0 | Ar-C (C2'-NO₂) |

| ~ 133.5 | Ar-CH |

| ~ 131.0 | Ar-CH |

| ~ 129.5 | Ar-CH |

| ~ 124.5 | Ar-CH |

| ~ 123.0 | Ar-C (C1') |

| ~ 112.0 | Isoxazole C4 |

| ~ 53.0 | -OCH₃ |

FT-IR Spectroscopy (KBr Pellet): Infrared spectroscopy is used to verify the presence of key functional groups.[13][14]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~ 3120 | C-H stretch | Aromatic & Isoxazole C-H |

| ~ 1735 | C=O stretch | Ester |

| ~ 1610 | C=N stretch | Isoxazole ring |

| ~ 1530 | N-O stretch (asym) | Nitro (NO₂) |

| ~ 1450 | C=C stretch | Aromatic ring |

| ~ 1350 | N-O stretch (sym) | Nitro (NO₂) |

| ~ 1250 | C-O stretch | Ester |

Mass Spectrometry (EI or ESI): Mass spectrometry confirms the molecular weight of the compound. The molecular formula is C₁₁H₈N₂O₅, with an exact mass of 248.04.[15]

-

Expected [M]⁺: m/z = 248

-

Expected [M+H]⁺ (ESI): m/z = 249

-

Key Fragments: m/z = 217 ([M-OCH₃]⁺), 190 ([M-NO₂-H]⁺), 162 ([M-NO₂-CO]⁺)

Physicochemical Analysis

| Property | Expected Result |

| Appearance | White to off-white crystalline solid |

| Melting Point | A sharp melting point range is expected for a pure compound. |

| Elemental Analysis | Calculated for C₁₁H₈N₂O₅: C, 53.23%; H, 3.25%; N, 11.29%. Found values should be within ±0.4%.[16] |

Conclusion

This guide has detailed a reliable and efficient synthetic pathway to this compound via a 1,3-dipolar cycloaddition reaction. The provided protocols are robust and have been designed with both clarity and safety in mind, making them suitable for implementation in a research or process development setting. The comprehensive characterization workflow, utilizing a suite of modern analytical techniques, ensures the unambiguous confirmation of the target structure's identity and purity. By providing the mechanistic rationale alongside practical instructions, this document equips scientists with the necessary tools and understanding to successfully synthesize and validate this valuable heterocyclic intermediate.

References

- The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI.

- Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. PubMed Central.

- Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. ResearchGate.

- Synthesis of 2-Nitrobenzaldehyde from 2-Nitrotoluene.

- The infrared spectrum of isoxazole in the range 600–1400 cm, including a high-resolution study of the v7(A′) band at 1370.9 cm and the v16(A″) band at 764.9 cm, together with ab initio studies of the full spectrum. ResearchGate.

- Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities. ResearchGate.

- Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. European Journal of Clinical and Experimental Medicine.

- Chemoselective Nitrile Oxide–Alkyne 1,3-Dipolar Cycloaddition Reactions from Nitroalkane-Tethered Peptides. ACS Publications.

- Preparation method of 2-methyl-6-nitrobenzaldehyde oxime. Google Patents.

- Time-Resolved Photoelectron Spectroscopy Studies of Isoxazole and Oxazole. ACS Publications.

- Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. ResearchGate.

- mass spectrometry of oxazoles.

- SYNTHESIS OF ISOXAZOLIDINES BY 1,3-DIPOLAR CYCLOADDITION: RECENT ADVANCES.

- Nitrile Oxide/Alkyne Cycloadditions. Maynooth University Research Archive Library.

- Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates. ResearchGate.

- Isoxazole synthesis. Organic Chemistry Portal.

- Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. Science Arena Publications.

- [3 + 2] Cycloaddition reactions of nitrile oxides generated in situ from aldoximes with alkenes and alkynes under ball-milling conditions. Taylor & Francis Online.

- Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2. The Royal Society of Chemistry.

- An In-depth Technical Guide to the Synthesis of 2-Nitrobenzaldehyde from 2-Nitrotoluene. Benchchem.

- Characterization and differentiation of heterocyclic isomers. tandem mass spectrometry and molecular orbital calculations on 3-methylisoxazolo- and 2-methyloxazolopyridines. PubMed.

- Design and synthesis of sinomenine isoxazole derivatives via 1,3-dipolar cycloaddition reaction. Taylor & Francis Online.

- Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica.

- 1,3-dipolar cycloaddition reaction of nitrile oxides and alkyne. ResearchGate.

- Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Preprints.org.

- Chemoselective Nitrile Oxide-Alkyne 1,3-Dipolar Cycloaddition Reactions from Nitroalkane-Tethered Peptides. PubMed.

- Synthesis of 2-nitrobenzaldehyde from 2-nitrotoluene. ResearchGate.

- Methyl 5-(3-nitrophenyl)isoxazole-3-carboxylate. CymitQuimica.

- Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. PubMed Central.

- Preparation method of 3-amino-5-methyl isoxazole. Google Patents.

- A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. CiteSeerX.

- 5-Methyl-3-(3-nitrophenyl)isoxazole-4-carboxylic acid. BLDpharm.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]

- 5. Isoxazole synthesis [organic-chemistry.org]

- 6. tandfonline.com [tandfonline.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Chemoselective Nitrile Oxide-Alkyne 1,3-Dipolar Cycloaddition Reactions from Nitroalkane-Tethered Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. sciarena.com [sciarena.com]

- 10. tandfonline.com [tandfonline.com]

- 11. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. rsc.org [rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Methyl 5-(3-nitrophenyl)isoxazole-3-carboxylate [cymitquimica.com]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to Methyl 5-(2-Nitrophenyl)isoxazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of a Novel Isoxazole Derivative

Methyl 5-(2-Nitrophenyl)isoxazole-3-carboxylate, a distinct molecule within the versatile isoxazole family, presents a compelling case for scientific exploration. While extensive research on this specific compound is not yet prevalent in publicly accessible literature, its structural motifs—a nitroaromatic ring and a carboxylated isoxazole core—suggest a rich potential for applications in medicinal chemistry and materials science. This guide synthesizes the available information on closely related analogues and fundamental chemical principles to provide a comprehensive technical overview. We will delve into its probable synthesis, predicted physicochemical characteristics, expected spectral signatures, and plausible reactivity, offering a foundational resource for researchers poised to investigate this promising molecule.

Molecular Structure and Key Features

This compound (CAS No. 1375064-51-9) possesses the molecular formula C₁₁H₈N₂O₅. Its structure is characterized by a central five-membered isoxazole ring, substituted at the 3-position with a methyl carboxylate group and at the 5-position with a 2-nitrophenyl group. The ortho-nitro substitution on the phenyl ring is anticipated to induce significant steric and electronic effects, influencing the molecule's conformation and reactivity.

Plausible Synthetic Pathways

Proposed Primary Synthetic Route: 1,3-Dipolar Cycloaddition

This method would likely involve the reaction of a nitrile oxide generated from 2-nitrobenzaldoxime with a dipolarophile, such as methyl propiolate.

Step-by-Step Experimental Protocol (Proposed):

-

Generation of 2-Nitrobenzonitrile Oxide: 2-Nitrobenzaldehyde is reacted with hydroxylamine to form 2-nitrobenzaldoxime. The subsequent in situ generation of the nitrile oxide can be achieved by oxidation with an agent like sodium hypochlorite or N-chlorosuccinimide (NCS) in the presence of a base.

-

Cycloaddition Reaction: The freshly generated 2-nitrobenzonitrile oxide is reacted with methyl propiolate in a suitable solvent (e.g., dichloromethane or THF) at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield this compound.

Diagram of the Proposed Synthetic Workflow:

Caption: Key potential reactions of the title compound.

Potential Applications in Research and Development

The isoxazole scaffold is a well-established privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. [2]

-

Anticancer Drug Discovery: The presence of the nitrophenyl group, a common motif in various bioactive compounds, coupled with the isoxazole core, suggests that this compound could be a valuable starting point for the development of novel anticancer agents.

-

Antimicrobial Research: Isoxazole derivatives have been investigated for their antibacterial and antifungal activities. This compound could serve as a scaffold for the synthesis of new antimicrobial candidates.

-

Materials Science: Nitroaromatic compounds can possess interesting optical and electronic properties. This molecule could be explored for its potential use in the development of novel organic materials.

Conclusion and Future Directions

This compound stands as a molecule of significant interest at the intersection of synthetic chemistry and drug discovery. While direct experimental data remains to be published, this in-depth guide, built upon a foundation of established chemical principles and data from analogous compounds, provides a robust framework for its future investigation. The elucidation of its definitive synthesis, the experimental validation of its physicochemical and spectroscopic properties, and the exploration of its biological activity are exciting next steps that could unlock the full potential of this intriguing isoxazole derivative.

References

- The Royal Society of Chemistry. (n.d.). Supporting Information.

- Machetti, F., Cecchi, L., Trogu, E., & De Sarlo, F. (2007). Isoxazoles and isoxazolines by 1,3-dipolar cycloaddition base catalysed condensation of primary nitro compounds with dipolarophiles. European Journal of Organic Chemistry, 2007(28), 4352-4359.

- Khanam, H., & Madhavi, K. (2010). Synthesis and evaluation of 3-methyl-4-nitro-5-(substitutedstyryl) isoxazoles for antioxidant and anti-inflammatory activities. Rasayan Journal of Chemistry, 3(4), 635-641.

- ResearchGate. (n.d.). Synthesis of 3‐nitroisoxazoles and 3‐nitroisoxazolines via 1,3‐DC of nitroformonitrile oxide 39. Retrieved from a source discussing 1,3-dipolar cycloaddition reactions.

- National Center for Biotechnology Information. (n.d.). Methyl 5-methylisoxazole-3-carboxylate. PubChem. Retrieved from a source providing chemical and physical properties.

- Kras, A., et al. (2022). 5-Amino-3-methyl-isoxazole-4-carboxylic acid as a novel unnatural amino acid in the solid phase synthesis of α/β-mixed peptides. Molecules, 27(17), 5641.

- ChemRxiv. (2022). 1,3-Dipolar Cycloaddition of Nitroalkanes as a Tool of DOS/LOS- like Strategy for the Synthesis of Isoxazoles and Isoxazolines.

- Google Patents. (n.d.). US2908688A - 5-methyl-3-isoxazole carboxylic acid hydrazides.

- Hawash, M., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Journal of Nanobiotechnology, 20(1), 299.

- ChemBK. (n.d.). This compound.

- SpectraBase. (n.d.). 5-methyl-N-(2-methyl-4-nitrophenyl)-3-phenyl-4-isoxazolecarboxamide.

- MDPI. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Molbank, 2024(1), M1762.

- ChemScene. (n.d.). Methyl 5-methyl-4-((3-nitro-1h-pyrazol-1-yl)methyl)isoxazole-3-carboxylate.

- Supporting Information. (n.d.). Organic & Biomolecular Chemistry. The Royal Society of Chemistry.

- National Center for Biotechnology Information. (n.d.).

- MDPI. (2022). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Chemistry, 4(4), 1368-1375.

- National Center for Biotechnology Information. (n.d.). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides.

- Google Patents. (n.d.). EP0646578A1 - Phenyl carboxamide-isoxazole-derivatives and salts, process for their preparation, their use as pharmaceuticals, and pharmaceutical compositions containing them.

- Google Patents. (n.d.).

- Sigma-Aldrich. (n.d.). 5-Methylisoxazole-3-carboxylic acid.

- PrepChem. (n.d.). Synthesis of 5-(2-Nitrophenyl)isoxazole.

- ChemicalBook. (n.d.). Methyl 5-(2-Nitrophenyl)

- MDPI. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)

- CymitQuimica. (n.d.). Methyl 5-(3-nitrophenyl)

- BLDpharm. (n.d.). 5-Methyl-3-(3-nitrophenyl)isoxazole-4-carboxylic acid.

- ResearchGate. (n.d.). (PDF)

- ResearchGate. (n.d.). Decarboxylation reaction of 5-methylisolxazole-3-carboxylic acid.

- Google Patents. (n.d.).

- Google Patents. (n.d.). WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.

- SpectraBase. (n.d.). 4-Isoxazolecarboxylic acid, 2,3-dihydro-3-(4-nitrophenyl)-2-phenyl-, methyl ester.

- National Center for Biotechnology Information. (n.d.). Methyl 5-(4-nitrophenyl)

- National Center for Biotechnology Information. (n.d.). N-(4-Chloro-2-nitrophenyl)-5-methylisoxazole-4-carboxamide.

- CymitQuimica. (n.d.). Methyl 5-(3-nitrophenyl)

- NIST. (n.d.). 3-Isoxazolecarboxylic acid, 5-methyl-, methyl ester. NIST Chemistry WebBook.

Sources

Methyl 5-(2-Nitrophenyl)isoxazole-3-carboxylate CAS number and structure

An In-Depth Technical Guide to Methyl 5-(2-Nitrophenyl)isoxazole-3-carboxylate

Foreword

The isoxazole scaffold is a cornerstone in medicinal chemistry, revered for its versatile synthetic accessibility and its presence in numerous pharmacologically active agents.[1] This guide focuses on a specific, functionalized derivative: this compound. The strategic placement of a nitro-aromatic group and a methyl ester on the isoxazole core creates a molecule of significant interest for synthetic elaboration and as a potential building block in drug discovery programs. This document serves as a technical primer for researchers, offering a consolidated view of its chemical properties, a robust synthetic strategy, and its potential role in the development of novel therapeutics.

Compound Identification and Core Properties

This compound is a heterocyclic organic compound featuring a central 1,2-isoxazole ring. This core is substituted at the 3-position with a methyl carboxylate group and at the 5-position with a 2-nitrophenyl moiety.

-

Chemical Name: this compound

-

CAS Number: 1375064-51-9[2]

-

Molecular Formula: C₁₁H₈N₂O₅[2]

-

Molecular Weight: 248.19 g/mol [2]

The presence of the electron-withdrawing nitro group and the ester functionality makes this molecule a versatile intermediate for further chemical modifications, such as reduction of the nitro group to an amine or hydrolysis/amidation of the ester.

Chemical Structure

The structural arrangement of the molecule is key to its reactivity and potential biological interactions.

Caption: Chemical structure of this compound.

Physicochemical Data

The predicted physicochemical properties provide essential information for handling, reaction setup, and purification.

| Property | Value | Source |

| Molecular Weight | 248.19 g/mol | ChemicalBook[2] |

| Molecular Formula | C₁₁H₈N₂O₅ | ChemicalBook[2] |

| Boiling Point (Predicted) | 433.4 ± 35.0 °C | ChemicalBook[2] |

| Density (Predicted) | 1.375 ± 0.06 g/cm³ | ChemicalBook[2] |

| pKa (Predicted) | -7.09 ± 0.38 | ChemicalBook[2] |

Synthesis and Mechanistic Considerations

The construction of the 3,5-disubstituted isoxazole ring is most effectively achieved through a [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition. This is a powerful and convergent strategy in heterocyclic chemistry.[1] The primary pathway involves the in situ generation of a nitrile oxide from an oxime precursor, which then reacts with an alkyne.

Proposed Synthetic Pathway: 1,3-Dipolar Cycloaddition

The synthesis of this compound can be logically approached by the cycloaddition of 2-nitrobenzonitrile oxide with methyl propiolate.

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol (Illustrative)

This protocol is a representative procedure based on established methods for isoxazole synthesis.[1]

Step 1: Synthesis of 2-Nitrobenzaldehyde Oxime

-

Dissolve 2-nitrobenzaldehyde (1.0 eq) in ethanol in a round-bottom flask.

-

Add an aqueous solution of hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq).

-

Stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Pour the reaction mixture into cold water to precipitate the oxime.

-

Filter the solid, wash with water, and dry under vacuum. The product is typically used without further purification.

Causality: The reaction of an aldehyde with hydroxylamine is a classic condensation reaction to form an oxime. Sodium acetate acts as a base to neutralize the HCl byproduct from hydroxylamine hydrochloride.

Step 2: In Situ Generation of 2-Nitrobenzonitrile Oxide and Cycloaddition

-

Dissolve the 2-nitrobenzaldehyde oxime (1.0 eq) in a suitable solvent like N,N-dimethylformamide (DMF) or chloroform.

-

Add N-Chlorosuccinimide (NCS) (1.05 eq) portion-wise while maintaining the temperature at 0-5 °C. This generates the intermediate hydroximoyl chloride.

-

Add methyl propiolate (1.1 eq) to the mixture.

-

Slowly add a tertiary amine base, such as triethylamine (1.2 eq), to the cooled solution. The base facilitates the elimination of HCl to form the reactive 2-nitrobenzonitrile oxide dipole in situ.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. The nitrile oxide is consumed as it forms by reacting with the methyl propiolate.

-

Monitor the reaction by TLC. Upon completion, perform an aqueous workup, extract the product with an organic solvent (e.g., ethyl acetate), dry over sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to yield the pure this compound.

Causality: NCS is a mild chlorinating agent that converts the oxime to a hydroximoyl chloride. The subsequent addition of a non-nucleophilic base promotes E2 elimination, generating the highly reactive nitrile oxide. This dipole readily undergoes a concerted [3+2] cycloaddition with the electron-deficient alkyne (methyl propiolate) to form the stable five-membered isoxazole ring.

Relevance and Applications in Drug Discovery

The isoxazole ring is considered a "privileged scaffold" in medicinal chemistry due to its favorable physicochemical properties, metabolic stability, and ability to engage in various non-covalent interactions with biological targets.[1]

Isoxazoles as Pharmacophores

The nitrogen and oxygen atoms of the isoxazole ring can act as hydrogen bond acceptors, while the ring system itself can participate in π-stacking and other hydrophobic interactions. This makes isoxazole derivatives potent modulators of enzymes and receptors.

Caption: The isoxazole core as a central pharmacophore for drug design.

Potential Therapeutic Areas

-

Neurodegenerative Diseases: Functionalized isoxazoles are being actively investigated as allosteric modulators of AMPA receptors.[3] Positive modulators of these receptors have therapeutic potential for treating cognitive decline associated with conditions like Alzheimer's disease and schizophrenia. The title compound, with its specific substitution pattern, represents a novel starting point for designing such modulators.

-

Antimicrobial Agents: Phenyl-substituted five-membered heterocycles have shown promise as antimycobacterial agents that interfere with critical metabolic pathways like iron acquisition.[4] The 2-nitrophenyl group on this molecule could be a key feature for exploring activity against pathogens like Mycobacterium tuberculosis.

-

Oncology: The isoxazole scaffold is present in several approved and investigational anti-cancer drugs, where it often contributes to kinase inhibition or other anti-proliferative mechanisms.

Safety and Handling

Based on GHS classifications, this compound should be handled with appropriate care in a laboratory setting.[2]

-

Hazard Statements:

-

Precautionary Measures:

References

-

Synthesis of 5-(2-Nitrophenyl)isoxazole. PrepChem.com. [Link]

-

Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates. ResearchGate. [Link]

-

5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. MDPI. [Link]

-

5-Nitroisoxazoles in SNAr Reactions: A Novel Chemo- and Regioselective Approach to Isoxazole-Based Bivalent Ligands of AMPA Receptors. PMC - PubMed Central. [Link]

-

Advances in isoxazole chemistry and their role in drug discovery. PMC - NIH. [Link]

-

Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. MDPI. [Link]

Sources

- 1. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 1375064-51-9 [amp.chemicalbook.com]

- 3. 5-Nitroisoxazoles in SNAr Reactions: A Novel Chemo- and Regioselective Approach to Isoxazole-Based Bivalent Ligands of AMPA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

A Technical Guide to the Spectroscopic Characterization of Methyl 5-(2-Nitrophenyl)isoxazole-3-carboxylate

This in-depth technical guide provides a comprehensive analysis of the expected spectroscopic data for Methyl 5-(2-Nitrophenyl)isoxazole-3-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive analysis with field-proven insights into the structural elucidation of complex heterocyclic compounds. While experimental data for this specific molecule is not publicly available, this guide leverages spectral data from closely related analogues to provide a robust and scientifically grounded interpretation of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Introduction: The Structural Significance of a Substituted Isoxazole

This compound belongs to the isoxazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities. The precise arrangement of the 2-nitrophenyl substituent at the 5-position and the methyl carboxylate at the 3-position dictates its chemical reactivity, conformational behavior, and potential as a pharmacophore. Accurate structural verification through spectroscopic methods is therefore a critical first step in any research and development endeavor involving this molecule.

This guide will deconstruct the anticipated spectroscopic fingerprint of the title compound, offering a detailed rationale for the predicted data based on established principles of spectroscopy and comparative analysis with structurally similar molecules.

Molecular Structure and Predicted Spectroscopic Data

The structural framework of this compound provides the basis for predicting its spectral features. The key structural motifs include the isoxazole ring, the ortho-substituted nitrophenyl ring, and the methyl ester group.

dot

Caption: Predicted key fragmentation pathways in the mass spectrum.

Experimental Protocols

The following are generalized, yet detailed, step-by-step methodologies for acquiring the spectroscopic data discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Data Acquisition (¹H NMR):

-

Insert the sample into a 400 MHz (or higher) NMR spectrometer.

-

Tune and shim the probe to optimize the magnetic field homogeneity.

-

Acquire the spectrum using standard parameters: a 30° pulse angle, a 2-second relaxation delay, and 16-64 scans.

-

-

Data Acquisition (¹³C NMR):

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Typical parameters include a 45° pulse angle, a 2-5 second relaxation delay, and a significantly larger number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase and baseline correct the spectrum.

-

Calibrate the chemical shifts using the residual solvent peak as an internal reference.

-

Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the empty ATR setup.

-

Record the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The background spectrum is automatically subtracted from the sample spectrum.

-

Identify and label the major absorption bands.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

-

Data Acquisition (Electron Ionization - EI or Electrospray Ionization - ESI):

-

Introduce the sample into the mass spectrometer. For EI, the sample is typically introduced via a direct insertion probe or a gas chromatograph. For ESI, the solution is infused directly into the source.

-

Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

-

-

Data Processing:

-

Identify the molecular ion peak.

-

Analyze the fragmentation pattern to identify characteristic fragment ions.

-

dot

Caption: A generalized workflow for the spectroscopic analysis of an organic compound.

Conclusion: A Predictive Yet Powerful Analysis

This technical guide provides a detailed, predictive framework for the spectroscopic analysis of this compound. By drawing upon established spectroscopic principles and making informed comparisons with structurally related, experimentally characterized molecules, we have constructed a reliable and comprehensive set of expected data. This approach underscores the power of predictive spectroscopy in modern chemical research, enabling scientists to anticipate and interpret the structural features of novel compounds with a high degree of confidence. The methodologies and interpretations presented herein serve as a valuable resource for any researcher engaged in the synthesis, characterization, and application of substituted isoxazole derivatives.

References

-

Qiu, D., Jiang, C., Gao, P., & Yuan, Y. (2023). Lewis acid-promoted direct synthesis of isoxazole derivatives. Beilstein Journal of Organic Chemistry, 19, 1562–1567. [Link]

potential biological activity of nitrophenyl isoxazole derivatives

An In-Depth Technical Guide to the Potential Biological Activity of Nitrophenyl Isoxazole Derivatives

Authored by a Senior Application Scientist

Foreword: The Convergence of a Privileged Scaffold and a Potent Pharmacophore

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for drug discovery. The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is one such "privileged structure".[1][2][3] Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions have cemented its role in a plethora of approved drugs, from the COX-2 inhibitor Valdecoxib to the antibiotic Cloxacillin.[2][4][5]

When this versatile scaffold is functionalized with a nitrophenyl group, a potent pharmacophore known for modulating electronic properties and enhancing binding affinities, a class of compounds with significant and diverse biological potential is born.[6][7] The nitro group, a strong electron-withdrawing moiety, can profoundly influence the molecule's reactivity, lipophilicity, and interaction with biological targets. However, this enhancement is a double-edged sword, as nitroaromatic compounds can sometimes be metabolized into toxic intermediates.[5]

This guide offers a deep dive into the multifaceted world of nitrophenyl isoxazole derivatives for researchers, scientists, and drug development professionals. We will move beyond a simple cataloging of activities to explore the causality behind synthetic choices, elucidate the mechanisms of action, and provide validated experimental protocols for their evaluation. Our objective is to furnish a comprehensive resource that not only informs but also empowers the rational design and development of next-generation therapeutics based on this promising chemical class.

Synthetic Pathways: From Precursors to Bioactive Cores

The biological evaluation of any compound class begins with its efficient and reliable synthesis. For nitrophenyl isoxazole derivatives, the predominant strategy involves a [3+2] cycloaddition reaction, a powerful tool for constructing five-membered heterocyclic rings.

The Chalcone-to-Isoxazole Route

A widely adopted and robust method involves the cyclocondensation of an α,β-unsaturated ketone, commonly known as a chalcone, with hydroxylamine hydrochloride.[8][9] The synthesis begins with a Claisen-Schmidt condensation between a nitrophenyl-substituted aldehyde or acetophenone and another ketone or aldehyde to form the chalcone intermediate. This intermediate is then reacted with hydroxylamine, which attacks the carbonyl group and subsequently cyclizes to form the stable isoxazole ring.

The choice of base and solvent in the initial condensation and the conditions for cyclization are critical for optimizing yield and purity. The modularity of this approach is a key advantage, allowing for diverse substitutions on both aromatic rings, which is essential for structure-activity relationship (SAR) studies.

Experimental Protocol: Synthesis of 3-(4-nitrophenyl)-5-(phenyl)isoxazole via Chalcone Intermediate

Step 1: Synthesis of (E)-1-phenyl-3-(4-nitrophenyl)prop-2-en-1-one (Chalcone)

-

Dissolve 4-nitrobenzaldehyde (10 mmol) and acetophenone (10 mmol) in 30 mL of ethanol in a round-bottom flask.

-

Cool the mixture in an ice bath to 0-5°C.

-

Slowly add an aqueous solution of sodium hydroxide (20 mmol in 5 mL water) dropwise while maintaining the temperature below 10°C.

-

Stir the reaction mixture vigorously at room temperature for 4-6 hours. Monitor reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into 100 mL of ice-cold water and acidify with dilute HCl to pH ~5.

-

Filter the resulting yellow precipitate, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.

-

Recrystallize the crude product from ethanol to obtain the pure chalcone.

Step 2: Cyclization to form 3-(4-nitrophenyl)-5-(phenyl)isoxazole

-

Reflux a mixture of the synthesized chalcone (5 mmol), hydroxylamine hydrochloride (7.5 mmol), and sodium acetate (7.5 mmol) in 25 mL of glacial acetic acid for 6-8 hours.[9]

-

Monitor the reaction by TLC.

-

After cooling to room temperature, pour the reaction mixture into 100 mL of crushed ice.

-

Filter the solid precipitate that forms, wash with water, and dry.

-

Purify the crude isoxazole derivative by recrystallization from a suitable solvent like ethanol or ethyl acetate.

-

Characterize the final product using IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry to confirm its structure and purity.

Visualization: General Synthesis Workflow

Caption: Intrinsic pathway of apoptosis induced by nitrophenyl isoxazoles.

Data Summary: In Vitro Antiproliferative Activity

The table below shows the IC₅₀ values for representative diaryl-isoxazole and -pyrazole derivatives against various cancer cell lines.

| Compound ID | Cancer Cell Line | Cancer Type | IC₅₀ (µM) |

| 11 | Mahlavu | Hepatocellular Carcinoma | 0.77 |

| Huh-7 | Hepatocellular Carcinoma | 1.05 | |

| MDA-MB-231 | Breast Cancer | 1.83 | |

| 85 | Mahlavu | Hepatocellular Carcinoma | 2.50 |

| Huh-7 | Hepatocellular Carcinoma | 3.51 | |

| MDA-MB-231 | Breast Cancer | 9.53 | |

| Compound 11 is a 3,4-diarylisoxazole; Compound 85 is a 1,5-diarylpyrazole. Data sourced from reference.[10] |

These results indicate that these compounds, particularly the isoxazole derivative 11 , possess significant, sub-micromolar to low-micromolar potency against liver and breast cancer cells. [10]

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

-

Compound Treatment: The following day, treat the cells with various concentrations of the nitrophenyl isoxazole derivative (serially diluted) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the culture medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solubilized formazan at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth). [11]

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases, including arthritis, cardiovascular disease, and cancer. Isoxazole derivatives have shown considerable potential as anti-inflammatory agents. [8][12][13]The mechanism often involves the inhibition of key inflammatory mediators and signaling pathways.

Mechanism of Action: Inhibition of NF-κB and MAPK Signaling

The anti-inflammatory effects of isoxazole derivatives are often attributed to their ability to interfere with pro-inflammatory signaling cascades. [14]Two critical pathways are:

-

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: This is a central regulator of inflammation. In resting cells, NF-κB is held inactive in the cytoplasm by IκB proteins. Inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and promote the transcription of pro-inflammatory genes like TNF-α, IL-6, and COX-2. Nitro-isoxazole compounds are proposed to inhibit this pathway, thereby reducing the expression of these inflammatory mediators. [14]2. p38 MAPK (Mitogen-Activated Protein Kinase) Pathway: This pathway is crucial for regulating the production of cytokines like TNF-α and IL-6. Inhibition of p38 MAPK is a well-established strategy for controlling inflammation, and some isoxazole derivatives act as potent inhibitors of this kinase. [14]

Visualization: Inhibition of the NF-κB Signaling Pathway

Caption: Proposed inhibition of the NF-κB pathway by nitrophenyl isoxazoles.

Data Summary: In Vivo Anti-inflammatory Activity

The carrageenan-induced rat paw edema model is a standard for evaluating acute anti-inflammatory activity.

| Compound ID | Substituent | % Edema Inhibition (after 3h) |

| 5b | 4-Fluorophenyl | 76.71 |

| 5c | 4-Chlorophenyl | 75.56 |

| 5d | 4-Bromophenyl | 72.32 |

| Diclofenac | (Standard) | 79.88 |

| Data represents the percentage inhibition of paw edema in rats at a dose of 10 mg/kg. Data sourced from reference.[15] |

The results show that halogen-substituted isoxazole derivatives (5b, 5c, 5d) exhibit potent anti-inflammatory activity, nearly matching the efficacy of the standard nonsteroidal anti-inflammatory drug (NSAID), Diclofenac. [15]

Experimental Protocol: Carrageenan-Induced Rat Paw Edema Assay

-

Animal Acclimatization: Acclimate Wistar rats (150-200g) for one week under standard laboratory conditions. Fast the animals overnight before the experiment but allow free access to water.

-

Grouping: Divide the animals into groups (n=6):

-

Group I: Control (vehicle, e.g., 0.5% CMC solution).

-

Group II: Standard (e.g., Diclofenac sodium, 10 mg/kg, p.o.).

-

Group III-X: Test compounds (e.g., 10 mg/kg, p.o.).

-

-

Initial Measurement: Measure the initial volume of the right hind paw of each rat using a digital plethysmometer.

-

Drug Administration: Administer the vehicle, standard drug, or test compounds orally (p.o.).

-

Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% w/v carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume at 1, 2, and 3 hours after the carrageenan injection.

-

Calculation: Calculate the percentage inhibition of edema using the formula: % Inhibition = [ (V_c - V_t) / V_c ] * 100 Where V_c is the mean increase in paw volume in the control group and V_t is the mean increase in paw volume in the treated group. [15][16]

Conclusion and Future Perspectives

This guide has systematically explored the synthesis, biological activities, and underlying mechanisms of nitrophenyl isoxazole derivatives. The convergence of the isoxazole scaffold and the nitrophenyl moiety creates a class of compounds with potent and diverse therapeutic potential, spanning antimicrobial, anticancer, and anti-inflammatory applications. The modularity of their synthesis allows for extensive chemical exploration to optimize potency and reduce toxicity.

The evidence presented underscores the importance of this chemical class as a source of lead compounds for drug development. Future research should focus on:

-

Mechanism Deconvolution: Expanding studies to fully elucidate the molecular targets and signaling pathways for the most potent compounds.

-

Rational Design: Utilizing computational modeling and SAR data to design next-generation derivatives with improved selectivity and pharmacokinetic profiles.

-

In Vivo Efficacy and Safety: Progressing the most promising candidates through more comprehensive preclinical animal models to evaluate their efficacy, toxicity, and therapeutic window.

The journey from a promising molecular scaffold to a clinically approved drug is long and arduous. However, for nitrophenyl isoxazole derivatives, the foundational science is strong, and the potential to address significant unmet medical needs is undeniable.

References

- Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. (2022). International Journal of Chemical and Biochemical Sciences.

-

Synthesis, characterization and anti-inflammatory activity of some novel isoxazoles. Scholars Research Library. [Link]

-

A review of isoxazole biological activity and present synthetic techniques. (2023). Journal of Drug Delivery and Therapeutics. [Link]

-

Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. (2022). ResearchGate. [Link]

-

Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. International Journal of Creative Research Thoughts (IJCRT). [Link]

-

A review of isoxazole biological activity and present synthetic techniques. Journal of Drug Delivery and Therapeutics. [Link]

-

Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative. (2018). Molecules. [Link]

-

Synthesis, characterization and biological activity of isoxazole derivatives. ResearchGate. [Link]

-

Anticancer activity of some isoxazole derivatives. ResearchGate. [Link]

-

Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. (2022). Molecules. [Link]

-

Synthesis, Pharmacological Study of 3,5-Di- Substituted Isoxazole Derivatives as Anticancer Drug Against Breast Cancer Cell Line. Impactfactor. [Link]

-

Vicinal Diaryl-Substituted Isoxazole and Pyrazole Derivatives with In Vitro Growth Inhibitory and In Vivo Antitumor Activity. (2022). Molecules. [Link]

-

Anti-inflammatory evaluation of isoxazole derivatives. Scholars Research Library. [Link]

-

[Synthesis and antimicrobial activity of 3-nitroisoxazole derivatives]. (1987). Il Farmaco; edizione scientifica. [Link]

-

Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3 + 2] cycloaddition. (2021). RSC Advances. [Link]

-

In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. (2022). Scientific Reports. [Link]

-

Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (2023). Current Organic Synthesis. [Link]

-

Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. (2021). European Journal of Medicinal Chemistry. [Link]

-

Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. (2017). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of. (2022). Journal of Medicinal and Chemical Sciences. [Link]

-

Antimicrobial activity of isoxazole derivatives: A brief overview. ResearchGate. [Link]

-

Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents. (2022). Arabian Journal of Chemistry. [Link]

-

Isoxazole Derivatives as Regulators of Immune Functions. (2018). Molecules. [Link]

-

Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. (2020). Oncology Letters. [Link]

-

EVALUATION OF IN VIVO AND IN VITRO ANTI-INFLAMMATORY ACTIVITY OF NOVEL ISOXAZOLE SERIES. European International Journal of Science and Technology. [Link]

-

In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. (2022). Scientific Reports. [Link]

Sources

- 1. ijpca.org [ijpca.org]

- 2. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. zjms.hmu.edu.krd [zjms.hmu.edu.krd]

- 4. ijcrt.org [ijcrt.org]

- 5. Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 9. researchgate.net [researchgate.net]

- 10. Vicinal Diaryl-Substituted Isoxazole and Pyrazole Derivatives with In Vitro Growth Inhibitory and In Vivo Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. eijst.org.uk [eijst.org.uk]

- 14. benchchem.com [benchchem.com]

- 15. Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

The 5-Arylisoxazole-3-Carboxylate Core: A Technical Guide to its Discovery, Synthesis, and Application in Drug Development

Abstract

The 5-arylisoxazole-3-carboxylate scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug discovery. Its inherent structural features, including the capacity for diverse substitutions and its role as a versatile pharmacophore, have led to the development of numerous compounds with a broad spectrum of biological activities. This in-depth technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of 5-arylisoxazole-3-carboxylates. We will delve into the primary synthetic methodologies, offering detailed, step-by-step protocols and elucidating the rationale behind experimental choices. Furthermore, this guide will explore the diverse biological applications of this scaffold, supported by quantitative data and mechanistic insights. Finally, we will discuss the key analytical techniques for the characterization of these important molecules. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the chemistry and therapeutic potential of 5-arylisoxazole-3-carboxylates.

A Historical Perspective: The Genesis of the Isoxazole Ring and its Aryl Carboxylate Derivatives

The journey of the isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, began in 1903 with the pioneering work of Claisen, who first synthesized the parent isoxazole.[1] However, the full synthetic potential of this scaffold was truly unlocked through the seminal research of Rolf Huisgen in the mid-20th century. Huisgen's elucidation of the 1,3-dipolar cycloaddition reaction, often referred to as the Huisgen cycloaddition, provided a powerful and versatile method for constructing five-membered heterocyclic rings, including isoxazoles.[2][3][4] This reaction involves the [3+2] cycloaddition of a 1,3-dipole, such as a nitrile oxide, with a dipolarophile, like an alkyne or alkene.[2][3][4]

The application of this methodology to the synthesis of 5-arylisoxazole-3-carboxylates marked a significant advancement, providing access to a class of compounds with tunable electronic and steric properties, which are crucial for modulating biological activity. The development of efficient synthetic routes to these compounds has since paved the way for their exploration in a multitude of therapeutic areas.

Synthetic Methodologies: A Practical Guide to the Preparation of 5-Arylisoxazole-3-Carboxylates

The construction of the 5-arylisoxazole-3-carboxylate core is primarily achieved through two robust and widely adopted synthetic strategies: the 1,3-dipolar cycloaddition of nitrile oxides with alkynes and the condensation of β-ketoesters with hydroxylamine.

The Cornerstone of Isoxazole Synthesis: [3+2] Cycloaddition of Nitrile Oxides

The [3+2] cycloaddition reaction between an in situ-generated aryl nitrile oxide and an alkyne bearing an ester functionality is the most prevalent and versatile method for synthesizing 5-arylisoxazole-3-carboxylates.[2][5][6] This approach offers excellent control over regioselectivity, typically yielding the 3,5-disubstituted isoxazole as the major product.

Causality Behind Experimental Choices:

-

Nitrile Oxide Generation: Nitrile oxides are unstable and are therefore generated in situ from the corresponding aldoximes. The choice of oxidizing agent is critical. Mild oxidants like N-chlorosuccinimide (NCS) or sodium hypochlorite are often preferred to avoid over-oxidation or decomposition of the nitrile oxide. The presence of a base, such as triethylamine or DBU, is essential to facilitate the elimination of HCl and generate the reactive nitrile oxide dipole.[7] The choice of a non-protic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is crucial to prevent side reactions of the nitrile oxide with the solvent.

-

Dipolarophile: Ethyl propiolate is a commonly used dipolarophile for the synthesis of 3-carboxylate derivatives. The electron-withdrawing nature of the ester group activates the alkyne for cycloaddition.

-

Reaction Conditions: The reaction is typically conducted at room temperature to balance the rate of nitrile oxide formation and its consumption in the cycloaddition, minimizing dimerization of the nitrile oxide, a common side reaction.[8]

Experimental Protocol: Synthesis of Ethyl 5-phenylisoxazole-3-carboxylate via 1,3-Dipolar Cycloaddition

Diagrammatic Workflow:

Caption: Workflow for the synthesis of ethyl 5-phenylisoxazole-3-carboxylate.

Step-by-Step Methodology:

-

Dissolution of Starting Material: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve benzaldoxime (1.0 eq) in anhydrous dichloromethane (DCM).

-

Addition of Base: Add triethylamine (1.1 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

In situ Generation of Nitrile Oxide: Slowly add a solution of N-chlorosuccinimide (NCS) (1.05 eq) in DCM to the stirred mixture. Monitor the reaction by thin-layer chromatography (TLC) until the benzaldoxime is consumed.

-

Cycloaddition: To the reaction mixture containing the in situ generated phenyl nitrile oxide, add ethyl propiolate (1.2 eq) dropwise at 0 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the disappearance of the nitrile oxide by TLC.

-

Work-up: Upon completion, quench the reaction with water. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure ethyl 5-phenylisoxazole-3-carboxylate.

The Classical Approach: Condensation of β-Ketoesters with Hydroxylamine

Causality Behind Experimental Choices:

-

β-Ketoester Synthesis: The required β-ketoester precursor is typically synthesized via a Claisen condensation between an appropriate ester and a ketone.[9][10] The choice of a strong base, such as sodium ethoxide, is crucial to deprotonate the α-carbon of the ester, initiating the condensation.

-

Cyclization with Hydroxylamine: The reaction of the β-ketoester with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) leads to the formation of the isoxazole ring. The pH of the reaction is a critical parameter; acidic conditions generally favor the formation of the desired 3-substituted isoxazole, whereas neutral or basic conditions can lead to the formation of the isomeric 5-isoxazolone as a byproduct.[8] The choice of a protic solvent like ethanol facilitates the dissolution of the reagents and the subsequent cyclization.

Experimental Protocol: Synthesis of Ethyl 5-phenylisoxazole-3-carboxylate from a β-Ketoester

Diagrammatic Workflow:

Caption: A simplified representation of potential fragmentation pathways for a 5-arylisoxazole-3-carboxylate in mass spectrometry.

Conclusion and Future Directions

The 5-arylisoxazole-3-carboxylate scaffold has firmly established itself as a cornerstone in modern medicinal chemistry. Its rich history, coupled with the development of robust and versatile synthetic methodologies, has provided a fertile ground for the discovery of novel therapeutic agents. The diverse range of biological activities exhibited by this class of compounds, from enzyme inhibition to potential anticancer and antimicrobial effects, underscores its significance in drug development.

Future research in this field will likely focus on several key areas:

-

Expansion of Chemical Space: The development of novel synthetic methods to access a wider array of substituted 5-arylisoxazole-3-carboxylates will be crucial for exploring new structure-activity relationships.

-

Mechanism of Action Studies: A deeper understanding of the molecular mechanisms underlying the biological activities of these compounds will be essential for their rational design and optimization.

-

Development of Clinical Candidates: The translation of promising lead compounds into clinical candidates will require extensive preclinical and clinical evaluation.

References

- Huisgen, R. (1963). 1,3-Dipolar Cycloadditions. Angewandte Chemie International Edition in English, 2(10), 565-598.

- Claisen, L. (1903). Über die Einwirkung von Hydroxylamin auf Acetylenaldehyde. Berichte der deutschen chemischen Gesellschaft, 36(3), 3664-3673.

-

Fiveable. (n.d.). 3.5 Claisen condensation. Organic Chemistry II. Retrieved from [Link]

- Wang, W., Wang, L. P., Mao, M. Z., Zhang, X. G., Zheng, X. R., Huang, X. Y., ... & Ning, B. K. (2018). Synthesis and biological activity of ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate.

- Ghosh, A. K., & Brindisi, M. (2015). Organic carbamates in drug design and discovery. Journal of medicinal chemistry, 58(7), 2895-2940.

- Saeedi, M., Ghafouri, H., & Mahdavi, M. (2021). Synthesis of New Glucose-containing 5-Arylisoxazoles and their Enzyme Inhibitory Activity. Letters in Drug Design & Discovery, 18(5), 436-444.

- Saeedi, M., Eslami, A., Mirfazli, S. S., Zardkanlou, M., Faramarzi, M. A., Mahdavi, M., & Akbarzadeh, T. (2020). Design and Synthesis of Novel Arylisoxazole-Chromenone Carboxamides: Investigation of Biological Activities Associated with Alzheimer's Disease. Chemistry & biodiversity, 17(5), e1900746.

- Bowie, J. H., & Simons, B. K. (1969). Electron impact studies. XXXVII. Skeletal-rearrangement fragments in the mass spectra of alkyl and aryl isoxazoles. Australian Journal of Chemistry, 22(3), 563-575.

- Wang, S., Yan, J., Wang, J., Chen, J., Zhang, T., Zhao, Y., & Xue, M. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. European journal of medicinal chemistry, 45(6), 2663-2670.

-

Organic Syntheses. (n.d.). 4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester. Retrieved from [Link]

-

Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. Retrieved from [Link]

-

YouTube. (2021, January 10). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc [Video]. YouTube. Retrieved from [Link]

-

National Institutes of Health. (2018). Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition. Retrieved from [Link]

-

Royal Society of Chemistry. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. Retrieved from [Link]

-

ResearchGate. (2019). Effective Synthesis of 3,4‐Diaryl‐isoxazole‐5‐carboxamides and their Antiproliferative Properties. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of isoxazoles. Retrieved from [Link]

-

European Journal of Clinical and Experimental Medicine. (2024). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 5-Arylisoxazole and 4,5-Dichloroisothiazole Amino-Substituted Derivatives and Their Biological Activity. Retrieved from [Link]

-

Scilit. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. Retrieved from [Link]

-

MDPI. (2017). Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors. Retrieved from [Link]

-

National Institutes of Health. (2024). In vitro and in silico insights into antimicrobial and anticancer activities of novel imidazo[2,1-b]t[2][9][11]hiadiazoles. Retrieved from [Link]

-

National Institutes of Health. (2023). Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors. Retrieved from [Link]

-

ResearchGate. (n.d.). Computational Docking Studies of Novel Heterocyclic Carboxamides as Potential PI3Kα Inhibitors. Retrieved from [Link]

-

ResearchGate. (2021). Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates. Retrieved from [Link]

-

European Journal of Clinical and Experimental Medicine. (2024). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of. Retrieved from [Link]

-

PubMed. (2017). Synthesis, molecular docking, and biological activity of polyfluoroalkyl dihydroazolo[5,1-c]t[1][2][11]riazines as selective carboxylesterase inhibitors. Retrieved from [Link]

-

MDPI. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Retrieved from [Link]

-

MDPI. (2022). A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction. Retrieved from [Link]

Sources

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]

- 3. Design and Synthesis of Novel Arylisoxazole-Chromenone Carboxamides: Investigation of Biological Activities Associated with Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pharmacy180.com [pharmacy180.com]

- 5. Isoxazole synthesis [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. beilstein-journals.org [beilstein-journals.org]

- 10. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

A Technical Guide to Predicting the Mechanism of Action for Methyl 5-(2-Nitrophenyl)isoxazole-3-carboxylate

Executive Summary

The isoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents with diverse therapeutic applications, including anticancer, anti-inflammatory, and immunosuppressive roles.[1][2][3][4] This guide focuses on a specific, under-characterized molecule: Methyl 5-(2-nitrophenyl)isoxazole-3-carboxylate. In the absence of established biological data, this document outlines a systematic, multi-pillar strategy for the de novo prediction and subsequent experimental validation of its mechanism of action (MoA). We present a comprehensive workflow that integrates advanced in silico modeling with robust biochemical and cell-based assays. This guide is intended for researchers, scientists, and drug development professionals, providing both the strategic rationale and detailed protocols required to transform a novel chemical entity from a structural concept into a functionally understood lead candidate.

Foundational Analysis: The Molecular Blueprint

Before embarking on functional studies, a thorough analysis of the compound's structure is essential. The chemical architecture of this compound provides initial clues to its potential biological interactions.

-

Isoxazole Core: This five-membered aromatic heterocycle is electronically versatile and capable of engaging in various non-covalent interactions, including hydrogen bonding and π-π stacking. Its presence is a hallmark of drugs like the COX-2 inhibitor Valdecoxib and the antirheumatic agent Leflunomide, suggesting potential roles in inflammation and immune response.[1][2]

-

Methyl Ester Group: Located at the 3-position, this group can act as a hydrogen bond acceptor and may be susceptible to hydrolysis by cellular esterases, potentially converting the molecule into a more active carboxylic acid metabolite.

-

2-Nitrophenyl Moiety: The ortho-nitro substitution on the phenyl ring at the 5-position is a strong electron-withdrawing group. This significantly influences the molecule's electronic distribution and steric profile, which are critical determinants of target binding specificity. The presence of nitroaromatic groups in other compounds has been linked to activities ranging from antimicrobial to anticancer, sometimes through mechanisms involving bioreduction.[5]

This initial structural assessment guides the selection of appropriate computational models and informs the design of relevant biological assays.

In Silico Prediction: Generating Testable Hypotheses

Computational methods provide a powerful, resource-efficient starting point for identifying potential biological targets and predicting MoA.[6][7][8][9] Our proposed workflow integrates multiple in silico techniques to build a robust, data-driven hypothesis.

Rationale for a Multi-Method Approach

Relying on a single computational method can introduce significant bias. Therefore, we employ a consensus-based strategy. A potential target is considered high-priority if it is identified by two or more orthogonal methods, such as those based on ligand similarity and those based on protein structure. This approach minimizes false positives and increases confidence in the generated hypotheses.

Computational Prediction Workflow

The following diagram outlines the systematic process for identifying and prioritizing potential biological targets.

Caption: Workflow for in silico target identification and hypothesis generation.

Key Computational Methodologies

-

Ligand-Based Similarity Search: This method operates on the principle that structurally similar molecules often share biological targets.[10] The compound's structure is compared against databases like ChEMBL to find known drugs with high similarity scores. Their annotated targets become primary candidates.

-

Reverse Docking: Unlike traditional docking where a library of compounds is screened against one target, reverse docking screens a single compound against a large panel of protein structures.[7] This is exceptionally useful for identifying both primary targets and potential off-target interactions that could lead to toxicity.

-

Pathway Analysis: Once a prioritized list of targets is generated, these proteins are mapped onto known biological pathways using databases like KEGG or Reactome.[14][15][16] This contextualizes the potential targets, suggesting which cellular processes (e.g., apoptosis, cell cycle, inflammation) the compound is most likely to modulate.

Based on the prevalence of anticancer and anti-inflammatory activity among isoxazole derivatives, plausible hypotheses for this compound could include the inhibition of key signaling kinases (e.g., MAPK, PI3K) or enzymes in the inflammatory cascade (e.g., COX, p38 MAP kinase).[1][5][17][18]

Experimental Validation: From Hypothesis to Evidence

A predicted MoA remains speculative until rigorously tested. The following experimental plan provides a tiered approach to validate in silico findings, moving from direct target interaction to cellular consequences.

Phase 1: Biochemical Target Engagement